3-(3,4-Dimethoxyphenyl)propanenitrile

Hydrophobicity LogP Chromatography

Standard nitrile analogs lack defined regulatory provenance for Ivabradine quality control. This compound is formally designated Ivabradine Impurity 59, ensuring traceability in HPLC method development. - **Critical differentiation**: log P 0.685 (vs. amine analog 1.57) enables LC-MS separation. - **Regulatory alignment**: Explicit intermediate in patented Ivabradine synthesis; substitutions require process revalidation. - **Supply chain**: Shipped with full characterization data (MP 46.5°C, MW 191.23).

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 49621-56-9
Cat. No. B3032767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)propanenitrile
CAS49621-56-9
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC#N)OC
InChIInChI=1S/C11H13NO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8H,3-4H2,1-2H3
InChIKeyLECKQPWCSYMCDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)propanenitrile Sourcing & Baseline


3-(3,4-Dimethoxyphenyl)propanenitrile (CAS 49621-56-9) is an aromatic nitrile bearing a 3,4-dimethoxyphenyl group. It is a solid at room temperature with a melting point of 46.5 °C, a boiling point of 332 °C at 102.4 kPa, and a calculated log P of 0.685 at 30 °C and pH 6.6 . It is primarily supplied as a reference standard for the impurity profiling of Ivabradine, where it is designated as Ivabradine Impurity 59 [1].

3-(3,4-Dimethoxyphenyl)propanenitrile: Substitution Risks with Analogs


Generic substitution of 3-(3,4-Dimethoxyphenyl)propanenitrile (CAS 49621-56-9) with closely related compounds such as the amine analog (CAS 14773-42-3) or the shorter-chain acetonitrile (CAS 93-17-4) introduces quantifiable differences in physicochemical properties, synthetic reactivity, and regulatory acceptance. For instance, the nitrile exhibits a log P of 0.685 , whereas the corresponding amine has a log P of 1.57 [1], leading to divergent chromatographic behavior and extraction efficiency. Moreover, only the nitrile is explicitly designated as Ivabradine Impurity 59, carrying a defined regulatory provenance and analytical traceability [2] that analogs lack. Such differences directly affect HPLC method robustness, impurity identification, and regulatory compliance in pharmaceutical quality control settings.

3-(3,4-Dimethoxyphenyl)propanenitrile vs. Analogs: Quantitative Comparison


Log P Difference: Nitrile vs. Amine Analog

3-(3,4-Dimethoxyphenyl)propanenitrile exhibits a log P of 0.685 at 30 °C and pH 6.6 . In contrast, the corresponding amine analog, 3-(3,4-dimethoxyphenyl)propan-1-amine (CAS 14773-42-3), has a computed ACD/Log P of 1.57 [1]. The difference of Δlog P = 0.885 indicates a substantially lower lipophilicity for the nitrile.

Hydrophobicity LogP Chromatography Lipophilicity

Melting Point Difference vs. Acetonitrile Analog

3-(3,4-Dimethoxyphenyl)propanenitrile has a melting point of 46.5 °C . The one-carbon-shorter analog, 3,4-dimethoxyphenylacetonitrile (CAS 93-17-4), melts at 54–57 °C [1]. The 7.5–10.5 °C difference reflects distinct crystalline packing and intermolecular forces.

Physical Properties Melting Point Crystallinity Purification

USP/EP Traceability as Ivabradine Impurity 59

3-(3,4-Dimethoxyphenyl)propanenitrile is commercially supplied as Ivabradine Impurity 59 with full characterization data compliant with regulatory guidelines. It is intended for analytical method development, method validation (AMV), quality control (QC) for ANDA, and traceability against USP or EP pharmacopeial standards [1]. Structural analogs such as the amine (CAS 14773-42-3) or the acid (CAS 2107-70-2) lack this specific impurity designation and associated traceability.

Pharmaceutical QC Impurity Profiling Regulatory Compliance Reference Standards

Patented Intermediate in Ivabradine Synthesis

European patent EP 2730562 B1 describes a process for synthesizing Ivabradine that explicitly includes 3-(3,4-dimethoxyphenyl)propanenitrile (III) as an intermediate. It is obtained by reduction of (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile (I) and subsequently converted via bromination to 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (IV) [1]. Neither the amine analog (CAS 14773-42-3) nor the acetonitrile analog (CAS 93-17-4) is mentioned in this patented route, underscoring the nitrile's unique role in the established synthetic sequence.

Synthetic Chemistry Process Development Ivabradine Patent

Molecular Weight Distinction from Acid and Amine Analogs

3-(3,4-Dimethoxyphenyl)propanenitrile has a molecular weight of 191.23 g/mol . The corresponding acid, 3-(3,4-dimethoxyphenyl)propanoic acid (CAS 2107-70-2), has a molecular weight of 210.23 g/mol , a difference of +19.00 g/mol (Δ9.9%). The amine analog, 3-(3,4-dimethoxyphenyl)propan-1-amine (CAS 14773-42-3), has a molecular weight of 195.3 g/mol [1], a difference of +4.07 g/mol.

Molecular Weight LC-MS Impurity Identification Analytical Chemistry

Density and Vapor Pressure Differentiation

3-(3,4-Dimethoxyphenyl)propanenitrile has a reported density of 1.21 at 20 °C and a vapor pressure of 0.001 Pa at 25 °C . While density data for many analogs are unavailable, the acid analog (CAS 2107-70-2) is listed as a solid without specified density , and the positional isomer 2-(3,4-dimethoxyphenyl)propanenitrile has a predicted density of 1.154 g/cm³ , which is ~4.6% lower than the target compound.

Physical Properties Density Vapor Pressure Logistics

3-(3,4-Dimethoxyphenyl)propanenitrile: High-Value Applications


Impurity Reference Standard for Ivabradine ANDA

Procure 3-(3,4-Dimethoxyphenyl)propanenitrile when establishing impurity profiling methods for Ivabradine active pharmaceutical ingredient. Its formal designation as Ivabradine Impurity 59, coupled with USP/EP traceability and full characterization data [1], ensures that analytical methods developed for ANDA submissions meet regulatory expectations. This compound is not interchangeable with other nitriles or amines lacking the same regulatory provenance.

Ivabradine Process Intermediate

Use this nitrile as the explicit intermediate (III) in the patented Ivabradine synthesis route [1]. Substituting with the amine (CAS 14773-42-3) or the acetonitrile (CAS 93-17-4) would deviate from the validated process, potentially introducing new impurities or requiring revalidation. The nitrile's defined role in the reduction–bromination sequence makes it essential for process fidelity.

LC-MS Impurity Identification for Ivabradine

The distinct molecular weight (191.23 g/mol) and moderate log P (0.685) [1] of 3-(3,4-dimethoxyphenyl)propanenitrile enable unambiguous LC-MS detection and chromatographic separation from related impurities such as the amine (195.3 g/mol, log P 1.57) [2]. This differentiation is critical for accurate quantitation in quality control laboratories.

Building Block for 3,4-Dimethoxyphenyl Bioactives

The nitrile group provides a versatile handle for further transformations (e.g., reduction to the amine or hydrolysis to the acid). The compound's relatively low log P (0.685) [1] compared to the amine (1.57) may favor different reaction conditions in biphasic systems. Researchers exploring structure–activity relationships of 3,4-dimethoxyphenyl derivatives should select this nitrile when a less lipophilic, more polar intermediate is required.

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